![molecular formula C12H12ClNOS B2823019 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide CAS No. 497061-21-9](/img/structure/B2823019.png)
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide” is a complex organic molecule. It contains a propanamide group attached to a prop-2-yn-1-yl group and a 4-chlorophenyl group through a sulfanyl (thiol) linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the corresponding 4-chlorophenyl compound, a suitable sulfur-containing compound, and a prop-2-yn-1-yl derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propanamide group, a prop-2-yn-1-yl group, and a 4-chlorophenyl group linked by a sulfur atom . The presence of these functional groups would influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The compound, due to the presence of the prop-2-yn-1-yl group, might undergo reactions typical of alkynes, such as addition reactions. The sulfanyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
- A study conducted by Rehman et al. (2018) synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds related to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide, as potential drug candidates for Alzheimer’s disease. The compounds were evaluated for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's treatment.
Pesticide Application
- The work by Yu et al. (2021) describes the use of a compound structurally similar to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in the field of agriculture. The study focuses on the preparation of polyurea microcapsules for controlled release of pesticides, highlighting the potential use of such compounds in agricultural applications.
Antimicrobial Activity
- In a study by Lahtinen et al. (2014), various sulfanilamide derivatives were synthesized and screened for antibacterial and antifungal activities. This study indicates the potential of compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in antimicrobial applications.
Cancer Research
- Ilies et al. (2003) explored the inhibition of tumor-associated isozyme IX by derivatives including halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, related to the compound . This research, published in the Journal of Medicinal Chemistry, points to potential applications in cancer therapy.
Optical Material Research
- The studies by Prabhu et al. (2000) and Prabhu et al. (2001) on N-(2-chlorophenyl)-(1-propanamide) highlight the potential of related compounds in the field of new organic electro-optic and non-linear optical materials. This suggests the utility of 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in similar applications.
Electronic Transport in Polymer Films
- Research by Rusu et al. (2007) on poly(azomethine sulfone)s demonstrates the relevance of compounds containing 4-chlorophenyl groups in understanding the mechanism of electronic transport in polymer films, which can be crucial for electronic and optoelectronic applications.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h1,4-7,9H,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRCXTUFHHPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)
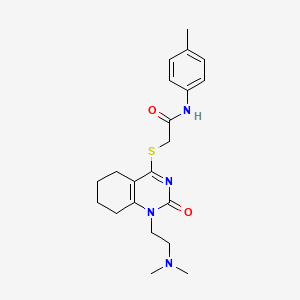
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)
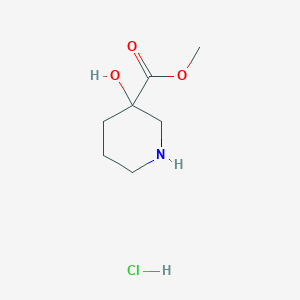
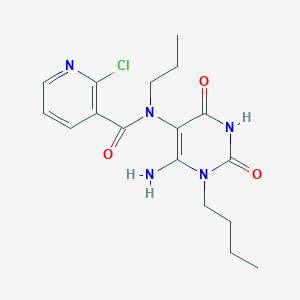
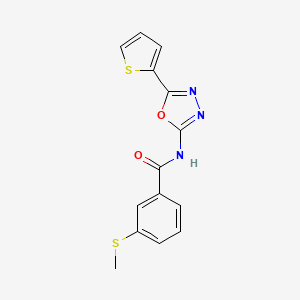
![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)
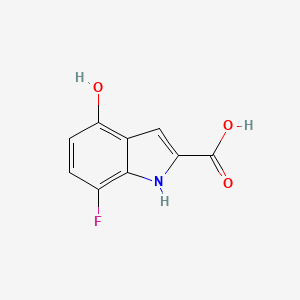
![2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2822950.png)
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)
![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)
![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)
![5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822959.png)